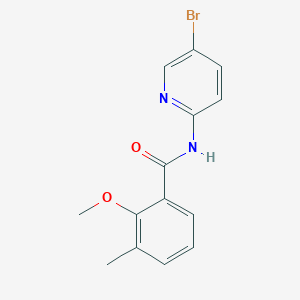![molecular formula C18H18N2O5S B11083572 3-Cyclopropyl-2-[(E)-4-ethoxycarbonyl-phenylimino]-4-oxo-3,4-dihydro-2H-[1,3]thiazine-6-carboxylic acid methyl ester](/img/structure/B11083572.png)
3-Cyclopropyl-2-[(E)-4-ethoxycarbonyl-phenylimino]-4-oxo-3,4-dihydro-2H-[1,3]thiazine-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxycarbonyl phenyl group, and a thiazine ring
Preparation Methods
The synthesis of METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves several steps. One common method includes the reaction of cyclopropylamine with ethyl 4-aminobenzoate to form an intermediate. This intermediate is then reacted with carbon disulfide and methyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl phenyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.
Scientific Research Applications
METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can be compared with other thiazine derivatives, such as:
METHYL 3-CYCLOPROPYL-2-{[4-(METHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
METHYL 3-CYCLOPROPYL-2-{[4-(HYDROXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE: Contains a hydroxycarbonyl group, which may alter its reactivity and biological activity.
The uniqueness of METHYL 3-CYCLOPROPYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-3-25-16(22)11-4-6-12(7-5-11)19-18-20(13-8-9-13)15(21)10-14(26-18)17(23)24-2/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
PKGRPJGXPVLJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11083491.png)
![4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11083497.png)
![1-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11083507.png)
![6,6'-[biphenyl-2,2'-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione)](/img/structure/B11083511.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11083513.png)
![4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate](/img/structure/B11083515.png)
![4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11083528.png)

![Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-](/img/structure/B11083540.png)
![1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11083543.png)

![8-Ethoxy-2-(3-methoxy-phenyl)-1,3-dimethyl-2H-cyclohepta[c]pyrrol-4-one](/img/structure/B11083550.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083553.png)

